3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)propanoic acid
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Overview
Description
3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)propanoic acid is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring a fluoren-9-ylmethoxy carbonyl group attached to a pyrrolidin-3-yl moiety, makes it a valuable tool in research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)propanoic acid typically involves multiple steps, starting with the preparation of the fluoren-9-ylmethoxy carbonyl group. This group is often introduced using fluorenylmethanol and a carbonylating agent under controlled conditions. The pyrrolidin-3-yl moiety is then attached through a series of reactions, including amide bond formation and subsequent modifications.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves precise control of temperature, pressure, and reaction time to ensure high yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to modify the compound's structure or to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs. These products are often used in further research or as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)propanoic acid is used as a probe to study protein interactions and enzyme activities. Its ability to bind to specific targets makes it a valuable tool in understanding biological processes.
Medicine: In the field of medicine, this compound has potential applications in drug development. Its structural features can be exploited to design new therapeutic agents with improved efficacy and reduced side effects.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are determined by the compound's structure and the context in which it is used.
Comparison with Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine
3-[(9H-Fluoren-9-ylmethoxy)carbonylamino]-1-propanol
Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-[[9H-fluoren-9-ylmethoxy)carbonyl]amino]
Uniqueness: 3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)propanoic acid stands out due to its specific structural features, which allow for unique interactions and applications. Its pyrrolidin-3-yl moiety, in particular, provides distinct chemical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields. Its versatile applications and unique structure make it a valuable compound for research and development.
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Properties
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)10-9-15-11-12-23(13-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXAXVGBIUAVOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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